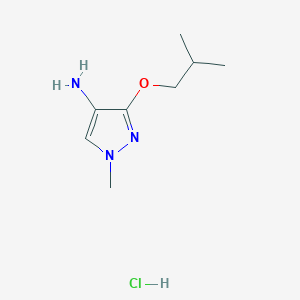
3-isobutoxy-1-methyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-isobutoxy-1-methyl-1H-pyrazol-4-amine is an organic compound with the molecular formula C8H16ClN3O. It belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isobutoxy-1-methyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isobutyl alcohol with methylhydrazine and a suitable aldehyde or ketone, followed by cyclization to form the pyrazole ring . The reaction conditions often involve refluxing in an organic solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
3-isobutoxy-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-isobutoxy-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-isobutoxy-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or binding to specific receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3-methoxy-1-methyl-1H-pyrazol-4-amine: Similar in structure but with a methoxy group instead of an isobutoxy group.
1-methyl-1H-pyrazol-4-amine: Lacks the isobutoxy group, making it less hydrophobic.
Uniqueness
3-isobutoxy-1-methyl-1H-pyrazol-4-amine is unique due to its isobutoxy group, which imparts specific hydrophobic properties and influences its reactivity and biological activity .
Properties
CAS No. |
1431962-75-2 |
|---|---|
Molecular Formula |
C8H16ClN3O |
Molecular Weight |
205.68 g/mol |
IUPAC Name |
1-methyl-3-(2-methylpropoxy)pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C8H15N3O.ClH/c1-6(2)5-12-8-7(9)4-11(3)10-8;/h4,6H,5,9H2,1-3H3;1H |
InChI Key |
SXHWEXZEBUAWGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=NN(C=C1N)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12346785.png)
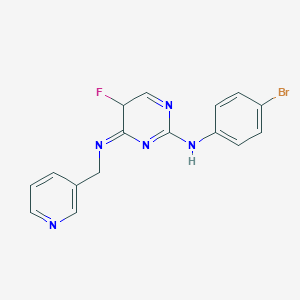
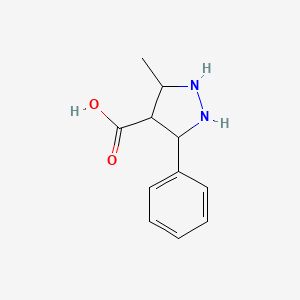
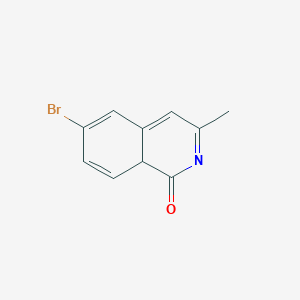
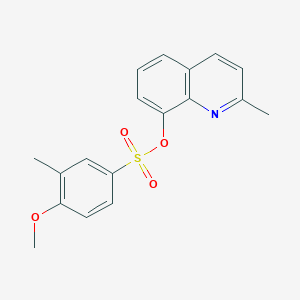
![N-[(4-fluorophenyl)methyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B12346817.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B12346820.png)
![3-(2-Ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12346827.png)
![ethyl 3-methylidene-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B12346833.png)
![3-(3-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12346835.png)
![ethyl 4-{[(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B12346842.png)
![2-(1-{[(2-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(2-phenylethyl)acetamide](/img/structure/B12346847.png)
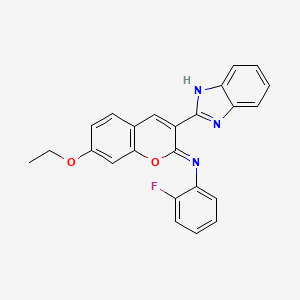
![5-(4-chlorophenyl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12346863.png)
